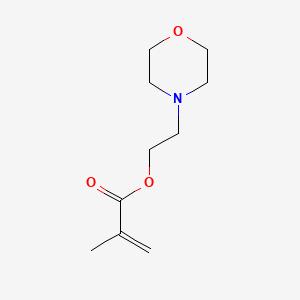
2-Morpholinoethyl methacrylate
概要
説明
Synthesis Analysis
The synthesis of MEMA involves specific methods to ensure purity and stability. One common method includes the acylation of N-morpholinoethanol with methacrylic acid anhydride or methacryloyl chloride. However, this method can lead to spontaneous polymerization during storage. An alternative, more stable method involves the re-esterification of methyl methacrylate with N-morpholinoethanol, yielding MEMA in 86–88% yield under controlled conditions (Leshina et al., 2018).
Molecular Structure Analysis
The molecular structure of MEMA has been analyzed through various spectroscopic techniques. Its structure is confirmed by spectral and elemental analysis, ensuring the correct functionalization of the methacrylate with the morpholino group. This structural confirmation is vital for the subsequent polymerization and application of MEMA-based polymers (Keskin & Arsu, 2006).
Chemical Reactions and Properties
MEMA undergoes polymerization reactions under various conditions. The polymerization can be initiated by different methods, including photopolymerization, where MEMA shows significant reactivity due to its unique structure. The photoinitiation capability of MEMA-based photoinitiators demonstrates its utility in creating polymers with specific properties for coatings and other applications (Keskin & Arsu, 2006).
Physical Properties Analysis
The physical properties of MEMA and its polymers, such as glass transition temperature and thermal decomposition, are crucial for their application in various fields. These properties are analyzed using techniques like DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis), providing insights into the material's stability and performance under different conditions (Erol et al., 2003).
Chemical Properties Analysis
The chemical properties of MEMA, including its reactivity in polymerization and behavior in chemical reactions, determine its applicability in synthesizing advanced materials. The synthesis and polymerization of novel fluorinated morpholino acrylates and methacrylates have been studied, showing MEMA's versatility in creating materials with specific chemical resistance and properties suitable for a wide range of applications (Guyot, Améduri, & Boutevin, 1995).
科学的研究の応用
3. Methods of Application or Experimental Procedures The synthesis of these polyampholytic diblock copolymers involves polymerizing methacrylic acid as the second block . A series of copolymers of varying diblock composition is prepared for both classes . The carboxylic acid groups within the PMAA block of the PMEMA–PMAA diblock copolymers are selectively methylated without quaternization of the tertiary amine groups on the PMEMA chains .
4. Results or Outcomes The aqueous solution properties of such polyampholytic diblock copolymers are explored using dynamic light scattering (DLS) and aqueous electrophoresis . These techniques enable identification of the isoelectric point . The PMEMA PMAA diblock copolymers exhibit minimal variation in their isoelectric point when adjusting the diblock copolymer composition .
3. Methods of Application or Experimental Procedures Microgels are prepared from MEMA via emulsion polymerization using glycidyl methacrylate as a comonomer cross-linker . The morpholino groups of MEMA residues of microgels are able to give complexation with metal-containing anions such as AuCl4− in acidic conditions . The reduction of aurate ions with sodium borohydride leads to immobilized-gold nanoparticles (AuNP) in the microgel system .
4. Results or Outcomes The average particle diameters of AuNPs were determined to be 10 ± 2 nm . The AuNPs-microgel composite system was examined as a nanoreactor for catalyst system and determined to be very effective in the reduction of 4-nitrophenol model reaction in aqueous media . The AuNPs-microgel composite system had antibacterial properties against several Gram-positive and Gram-negative bacteria similar to amoxicillin .
3. Methods of Application or Experimental Procedures The RAFT agent is immobilized on an amine-terminated silicon wafer surface and utilized in the surface-initiated RAFT polymerization of MEMA as a monomer . Cyclodextrin methacrylate (CDMA) is used as a crosslinker on the silicon substrate . The resulting surfaces are confirmed as poly(2-N-morpholinoethyl methacrylate) (PMEMA) brush-gels .
4. Results or Outcomes Reversible capture and release measurements of methylene blue as a model molecule are performed by UV–vis analysis . The switchable properties of the PMEMA brush-gels are maintained over five cycles . These PMEMA brush-gels with reversible capture and release properties might have widespread potential applications, including improved diagnostic tools as well as bioseparation .
Safety And Hazards
特性
IUPAC Name |
2-morpholin-4-ylethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2)10(12)14-8-5-11-3-6-13-7-4-11/h1,3-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZNJOQNLFEAKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55972-47-9 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-(4-morpholinyl)ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55972-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70184068 | |
| Record name | 2-Morpholinoethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinoethyl methacrylate | |
CAS RN |
2997-88-8 | |
| Record name | 2-Morpholinoethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2997-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Morpholinoethyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002997888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Morpholinoethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-morpholinoethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-hydroxycyclohexan-1-one](/img/structure/B1199542.png)
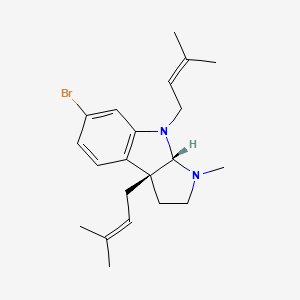
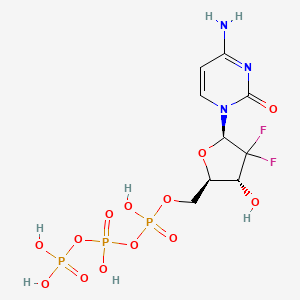
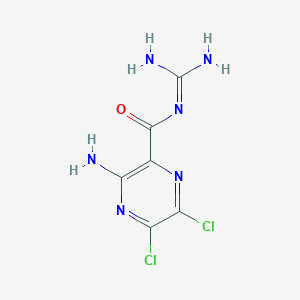
![[1-Methoxy-3-[methyl(octadecyl)amino]propan-2-yl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1199547.png)
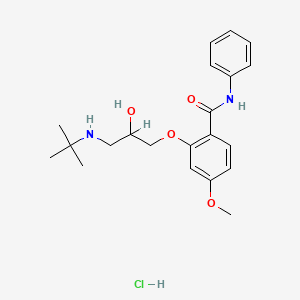
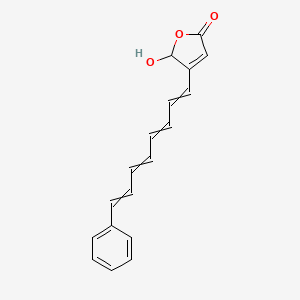
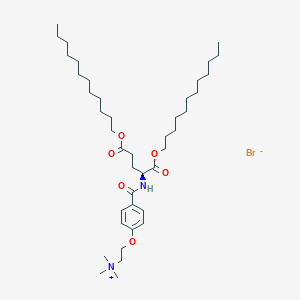
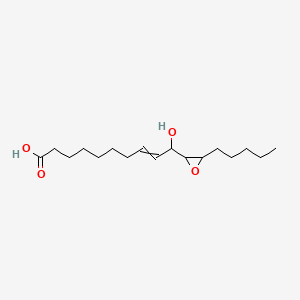
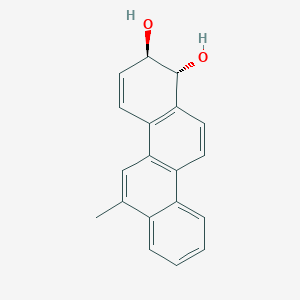

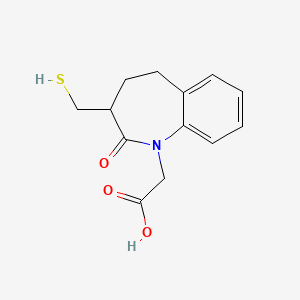
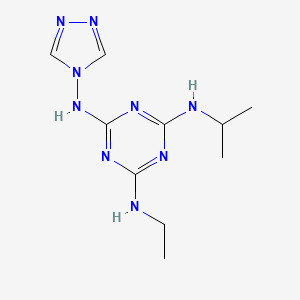
![2-[[4-(2,4-Dimethylphenyl)-5-(3-pyridinyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1199563.png)